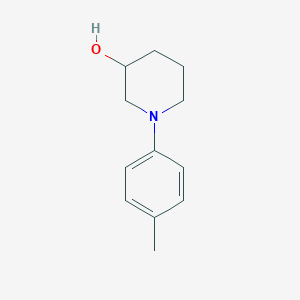

N-p-Tolylpiperidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

1-(4-methylphenyl)piperidin-3-ol |

InChI |

InChI=1S/C12H17NO/c1-10-4-6-11(7-5-10)13-8-2-3-12(14)9-13/h4-7,12,14H,2-3,8-9H2,1H3 |

InChI Key |

ZHPHKTWTILFZOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCCC(C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Mechanisms of N P Tolylpiperidin 3 Ol and Its Stereoisomers

Stereoselective Synthesis of N-p-Tolylpiperidin-3-ol and its Chiral Variants

Achieving stereocontrol in the synthesis of this compound is paramount, as the biological activity of chiral molecules often resides in a single enantiomer. Methodologies are broadly categorized into enantioselective approaches, which create the desired chirality from prochiral precursors, and diastereoselective methods, which control relative stereochemistry during ring formation.

Enantioselective Approaches to 3-Hydroxypiperidines

The enantioselective synthesis of the 3-hydroxypiperidine (B146073) core is a well-established field, providing key precursors for this compound. A primary strategy involves the asymmetric reduction of an N-protected-3-piperidone. The N-protecting group, often a tert-butoxycarbonyl (Boc) group, can be removed and subsequently replaced by the p-tolyl group.

Biocatalytic Asymmetric Reduction: Enzymes, particularly ketoreductases (KREDs), and whole-cell biocatalysts offer exceptional enantioselectivity and operate under mild conditions. derpharmachemica.commdpi.com The asymmetric reduction of N-Boc-3-piperidone is a leading method for producing (S)-N-Boc-3-hydroxypiperidine, a key chiral intermediate. mdpi.com Studies have optimized this process by co-expressing a ketoreductase with glucose dehydrogenase (GDH) to regenerate the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) cofactor, resulting in conversions and optical purity values exceeding 99%. mdpi.com

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Ketoreductase (KRED 110) | N-Boc-3-piperidone | (S)-1-Boc-3-hydroxypiperidine | >99% | >99% | derpharmachemica.com |

| Co-expressed KRED and GDH | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | >99% | >99% | mdpi.com |

| Baker's Yeast | N-Boc-3-piperidone | (S)-1-Boc-3-hydroxypiperidine | High | - | derpharmachemica.com |

Metal-Catalyzed Asymmetric Hydrogenation: Another powerful technique is the asymmetric hydrogenation of N-protected tetrahydropyridines or the direct hydrogenation of substituted pyridinium (B92312) salts. Chiral rhodium and iridium catalysts are often employed for these transformations. nih.gov A general strategy involves the partial reduction of a pyridine (B92270) precursor, followed by a rhodium-catalyzed asymmetric carbometalation, and a final reduction to yield the enantioenriched 3-substituted piperidine (B6355638). nih.govorganic-chemistry.org This approach demonstrates broad functional group tolerance and high enantioselectivity. nih.gov

Diastereoselective Control in Piperidine Ring Formation

Diastereoselective synthesis establishes the relative orientation of substituents on the piperidine ring. For precursors to this compound that may contain other substituents, controlling this spatial relationship is critical.

Substrate-Controlled Cyclizations: The stereochemistry of the final piperidine can be dictated by the configuration of the starting material. For instance, diastereoselective reductive cyclization of amino acetals, themselves prepared via a stereocontrolled nitro-Mannich reaction, allows the stereochemistry established in the acyclic precursor to be directly transferred to the final cyclic product. nih.gov

Reagent-Controlled Reactions: Diastereoselectivity can also be induced by the reagents and reaction conditions. A modular [5+1] cyclization approach involving a reductive amination/aza-Michael reaction sequence has been shown to be highly diastereoselective for constructing polysubstituted N-(hetero)aryl piperidines. acs.org Computational studies suggest the selectivity arises from a facially selective protonation of a water-coordinated enol intermediate. acs.org Similarly, hydrogenation of substituted pyridines often proceeds with high diastereoselectivity, typically favoring the formation of cis-isomers due to catalyst coordination and approach from the less hindered face of the substrate adsorbed on the catalyst surface. whiterose.ac.uk Subsequent base-mediated epimerization can then be used to access the corresponding trans-diastereomers. whiterose.ac.uk

Strategic Routes for the Construction of the this compound Core

De novo construction of the piperidine ring offers flexibility and allows for the introduction of desired functionalities from simple, acyclic precursors. Key strategies include ring-closing reactions, cycloadditions, and multi-component reactions.

Exploration of Novel Ring-Closing and Cycloaddition Reactions

Ring-Closing Metathesis (RCM): RCM has become a powerful tool for forming carbo- and heterocyclic rings. semanticscholar.org The synthesis of the piperidine core can be achieved through the Ru-catalyzed RCM of dialkenyl amines or amides. The tolerance of modern Grubbs- and Hoveyda-Grubbs-type catalysts allows this reaction to be applied to a wide range of functionalized substrates, providing access to tetrahydropyridine (B1245486) intermediates that can be subsequently reduced and functionalized to yield this compound. semanticscholar.org

Intramolecular Cyclizations: Various intramolecular cyclization strategies are employed to form the piperidine ring. These include:

Aza-Prins Cyclization: The acid-promoted cyclization of homoallylic amines with aldehydes is an efficient method for creating substituted piperidines, often with high trans-selectivity. nih.gov

Radical Cyclizations: Radical-mediated cyclization of linear amino-aldehydes or 1,6-enynes provides another route to the piperidine scaffold. nih.gov

Reductive Amination Cascades: The cyclization of diformyl intermediates, generated from the oxidative cleavage of cyclic olefins like cyclopentenes, with primary amines such as p-toluidine (B81030) via a double reductive amination can directly construct the N-aryl piperidine ring through a ring expansion protocol. nih.gov

[4+2] Cycloaddition Reactions: The Diels-Alder reaction and related [4+2] cycloadditions are fundamental C-C bond-forming reactions that can be adapted for heterocycle synthesis. Boronyl radical-catalyzed (4+2) cycloadditions have been developed for the regio- and diastereoselective synthesis of polysubstituted piperidines. acs.org

Multi-Component Assembly Strategies for Piperidine Scaffolds

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov This strategy offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular complexity.

Several MCRs are applicable to the synthesis of piperidine precursors:

Petasis (borono-Mannich) Reaction: This reaction involves an amine, a carbonyl compound, and a vinyl- or arylboronic acid to form substituted amines. It has been used as a key step in the synthesis of complex molecules containing the piperidine motif. nih.gov

Ugi and Passerini Reactions: These isocyanide-based MCRs are exceptionally versatile for creating peptide-like scaffolds. nih.govmdpi.com By choosing appropriate starting materials, such as a component containing a latent piperidine precursor, these reactions can rapidly assemble complex acyclic intermediates poised for subsequent cyclization.

Strecker Reaction: The classic Strecker synthesis of α-amino acids can be applied in an intramolecular fashion to produce cyclic amino acid derivatives, including those based on the piperidine scaffold. nih.gov

A general strategy for N-aryl piperidines involves a pyridine ring-opening/ring-closing sequence via Zincke imine intermediates, which are formed from the reaction of pyridinium salts with anilines (like p-toluidine). Subsequent hydrogenation or nucleophilic addition completes the synthesis. chemrxiv.orgacs.org

Chemical Functionalization and Derivatization Strategies for this compound

Once the this compound core is synthesized, it can be further modified at its reactive sites: the hydroxyl group and the positions on the piperidine and tolyl rings.

Reactions at the Hydroxyl Group: The secondary alcohol at the C3 position is a prime site for derivatization. Standard transformations include:

Esterification: Reaction with acyl chlorides or carboxylic anhydrides to form esters.

Etherification: Alkylation using alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.

Oxidation: Oxidation of the secondary alcohol to the corresponding ketone, N-p-Tolylpiperidin-3-one.

Reactions at the Piperidine Ring (α-to-Nitrogen): The C-H bonds alpha to the nitrogen atom (C2 and C6) can be functionalized, typically through the formation of an iminium ion intermediate. Photoredox catalysis has enabled the α-amino C–H arylation of piperidines with high diastereoselectivity. nih.govscinapse.io This allows for the introduction of additional aryl groups at the C2 or C6 positions.

Functionalization of the Aryl Group: The p-tolyl group is amenable to electrophilic aromatic substitution reactions. Depending on the reaction conditions, functional groups such as halogens (Br, Cl), nitro groups (NO₂), or acyl groups can be introduced onto the aromatic ring, typically ortho to the methyl group or ortho to the piperidine substituent, guided by their respective directing effects.

| Reaction Site | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| C3-Hydroxyl | Esterification | Acetyl Chloride, Pyridine | C3-Acetate Ester |

| C3-Hydroxyl | Etherification | NaH, Methyl Iodide | C3-Methoxy Ether |

| C2/C6 C-H Bond | α-Arylation | Photocatalyst, Aryl Halide | 2/6-Aryl-N-p-Tolylpiperidin-3-ol |

| p-Tolyl Ring | Bromination | N-Bromosuccinimide (NBS) | Bromo-p-tolyl derivative |

Mechanistic Elucidation of this compound Synthetic Pathways

Theoretical Studies of Transition States and Reaction IntermediatesThere is a lack of computational or theoretical studies on the transition states and reaction intermediates involved in the synthesis of this compound.

Due to the absence of this specific and crucial data, this report cannot provide the in-depth analysis requested.

Structure Activity Relationship Sar and Structural Biology of N P Tolylpiperidin 3 Ol Derivatives

Deconstructing the Pharmacophore of N-p-Tolylpiperidin-3-ol Analogs

The pharmacophore of this compound analogs is generally understood by dissecting the core molecular features essential for biological interactions. This model typically consists of a combination of steric, electronic, and hydrophobic elements that are crucial for binding to target receptors. While specific studies on this compound are not extensively documented in publicly available literature, the pharmacophoric features can be inferred from the broader class of N-arylpiperidin-3-ol derivatives.

The essential components of the pharmacophore are believed to include:

The Basic Nitrogen Atom: The piperidine (B6355638) nitrogen is typically protonated at physiological pH, allowing it to form a key ionic interaction with an acidic residue (e.g., aspartate or glutamate) in the binding site of a receptor. This electrostatic interaction is often a primary anchor for the ligand.

The Hydroxyl Group: The 3-hydroxyl group can act as both a hydrogen bond donor and acceptor. This feature is critical for forming specific hydrogen bonds with polar amino acid residues, which can significantly contribute to binding affinity and selectivity.

The Aromatic Ring (p-Tolyl Group): The N-aryl substituent, in this case, the p-tolyl group, is crucial for establishing hydrophobic and van der Waals interactions within a hydrophobic pocket of the receptor. The electronic nature and substitution pattern of this ring can modulate binding affinity and functional activity. The methyl group in the para position of the tolyl ring can influence the electronic distribution and steric profile of the aromatic moiety.

The Piperidine Ring Scaffold: This saturated heterocyclic ring serves as a rigid scaffold that holds the key pharmacophoric elements in a specific spatial orientation. The conformational preference of the piperidine ring is therefore a critical determinant of biological activity.

A generalized 3D pharmacophore model for N-arylpiperidin-3-ol derivatives would place these features at specific distances and angles relative to one another to optimize receptor interaction.

Stereochemical Determinants of Biological Activity for this compound Isomers

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound, which possesses a chiral center at the C3 position of the piperidine ring. mdpi.com The differential activity of enantiomers arises from their distinct interactions with chiral biological macromolecules such as receptors and enzymes. mdpi.com

Chiral Ligand-Receptor Recognition Mechanisms

The principle of chiral recognition dictates that one enantiomer of a chiral drug will fit better into a specific binding site than its mirror image, analogous to a hand in a glove. This stereospecificity is a cornerstone of pharmacology. For this compound, the (R)- and (S)-enantiomers will orient the 3-hydroxyl group in different directions. This can lead to one enantiomer forming a crucial hydrogen bond with a receptor that the other cannot, resulting in a significant difference in binding affinity and efficacy.

The three-point attachment model is a classic explanation for chiral recognition, where a chiral ligand must interact with at least three distinct points on a receptor surface to achieve stereoselectivity. In the context of this compound, these interactions could be:

The ionic bond from the protonated piperidine nitrogen.

A hydrogen bond from the 3-hydroxyl group.

A hydrophobic interaction from the p-tolyl group.

The specific spatial arrangement of these three points for one enantiomer will be complementary to the receptor's binding site, while the other enantiomer will have a mismatched orientation, leading to weaker or no binding. The availability of pure chiral building blocks, such as (R)- and (S)-1-Boc-3-hydroxypiperidine, is critical for the synthesis of single-enantiomer drugs and the investigation of their distinct biological activities. nbinno.comchempap.org

Conformational Analysis and its Correlation with Biological Profiles

The biological activity of this compound is intrinsically linked to its conformational preferences. The piperidine ring typically adopts a chair conformation to minimize steric strain. In this conformation, substituents can be oriented in either an axial or equatorial position.

For 3-hydroxypiperidine (B146073) derivatives, the orientation of the hydroxyl group is of particular importance. An equatorial orientation is generally more stable for larger substituents; however, intramolecular hydrogen bonding and interactions with the N-substituent can influence this equilibrium. The N-p-tolyl group, being bulky, is expected to predominantly occupy the equatorial position to minimize steric clashes.

The equilibrium between the axial and equatorial conformers of the 3-hydroxyl group can be influenced by the protonation state of the piperidine nitrogen. nih.gov In the protonated form, electrostatic interactions between the positively charged nitrogen and the polar hydroxyl group can alter the conformational free energies. nih.gov The biologically active conformation is the one that best fits the receptor's binding pocket. Therefore, understanding the conformational landscape of both the free base and the protonated species is crucial for correlating structure with biological activity. Molecular mechanics calculations and NMR studies on analogous substituted piperidines have been instrumental in elucidating these conformational preferences. nih.gov

Systematic Investigation of Substituent Effects on the this compound Scaffold

Systematic modifications of the this compound scaffold can provide valuable insights into the structure-activity relationships. These modifications can be broadly categorized into changes in the aromatic moiety and alterations to the piperidine ring and its hydroxyl group.

Impact of Aromatic Substitutions on Tolylic Moiety

The nature and position of substituents on the N-aryl ring can significantly impact the biological activity of N-arylpiperidine derivatives. nih.gov While the parent compound features a methyl group at the para-position, the exploration of other substituents can fine-tune the electronic and steric properties of the molecule.

Here is a hypothetical data table illustrating potential effects based on general SAR principles for N-arylpiperidines:

| Substituent at para-position | Electronic Effect | Steric Effect | Predicted Impact on a Hypothetical Receptor Affinity |

| -H (Phenyl) | Neutral | Reference | Baseline affinity |

| -CH3 (Tolyl) | Electron-donating | Small | Moderate increase in affinity due to favorable hydrophobic contact |

| -OCH3 (Anisyl) | Electron-donating | Small | Potential for increased affinity through hydrogen bond acceptance or altered electronics |

| -Cl | Electron-withdrawing, Halogen bonding potential | Small | Variable; could increase or decrease affinity depending on the pocket's electronic nature |

| -CF3 | Strongly electron-withdrawing | Medium | May decrease affinity due to unfavorable electronics or fit well into a specific hydrophobic pocket |

This table is illustrative and based on general principles of medicinal chemistry.

Moving the methyl group to the ortho or meta position would also be expected to alter the activity. An ortho-substituent could impose a conformational restriction on the rotation of the aryl ring, which might be beneficial or detrimental depending on the required binding conformation.

Modifications to the Piperidine Ring and Hydroxyl Group

Modifications to the piperidine ring and the 3-hydroxyl group are critical for probing the SAR of this scaffold.

Hydroxyl Group Modification: Esterification or etherification of the 3-hydroxyl group would eliminate its hydrogen bond donating ability and alter its hydrogen bond accepting capacity. If the hydrogen bond donation is crucial for binding, this would likely lead to a significant drop in activity. Conversely, if the hydroxyl group is in a non-polar pocket, masking it with a lipophilic group could enhance activity. The biological profiles of 3,4,5-trihydroxypiperidines and their O-alkylated derivatives indicate that such modifications can lead to highly selective biological activities. nih.gov

Piperidine Ring Modifications: Introducing substituents on the piperidine ring can influence its conformation and interaction with the receptor. For example, a methyl group at the C2 or C4 position could either enhance binding through additional hydrophobic interactions or cause a steric clash. Ring homologation (e.g., to an azepane) or contraction (e.g., to a pyrrolidine) would alter the distances between the key pharmacophoric features, likely having a profound impact on activity.

The following table summarizes the likely effects of these modifications:

| Modification | Structural Change | Predicted Impact on a Hypothetical Receptor Affinity |

| O-Methylation of 3-OH | Loss of H-bond donor capacity | Likely decrease in affinity if H-bond donation is critical |

| Inversion of Stereochemistry at C3 | Altered spatial orientation of the 3-OH group | Significant change in affinity (increase or decrease) depending on the receptor's chirality |

| Addition of a 4-methyl group | Increased lipophilicity and steric bulk | Variable; could enhance binding or cause steric hindrance |

| Removal of the 3-OH group | Loss of key hydrogen bonding functionality | Significant decrease in affinity |

This table is illustrative and based on general principles of medicinal chemistry.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Congeners

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For congeners of this compound, which are molecules with a similar core structure but variations in their substituents, QSAR models can be invaluable in predicting their potency and understanding the structural features that govern their interaction with their biological target, such as the nociceptin/orphanin FQ (NOP) receptor, also known as the ORL-1 receptor.

The development of a predictive QSAR model for this compound congeners begins with the synthesis and biological evaluation of a series of related compounds. The biological potency, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is determined for each compound. These biological data, along with a set of calculated molecular descriptors for each compound, form the basis of the QSAR model.

Molecular descriptors are numerical values that describe the chemical and physical properties of a molecule. These can include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Once the data is compiled, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation that correlates the descriptors with the biological activity. The predictive power of the resulting model is then rigorously tested using both internal and external validation techniques.

A hypothetical QSAR study on a series of N-arylpiperidin-3-ol derivatives might yield a dataset like the one presented in the interactive table below. In this illustrative example, the biological activity is the binding affinity (pKi) for the ORL-1 receptor, and the descriptors include molecular weight (MW), logarithm of the partition coefficient (logP), and the molar refractivity (MR).

| Compound ID | N-Aryl Substituent | pKi | Molecular Weight ( g/mol ) | logP | Molar Refractivity |

| 1 | Phenyl | 7.5 | 265.37 | 3.1 | 80.5 |

| 2 | p-Tolyl | 8.2 | 279.40 | 3.5 | 85.1 |

| 3 | p-Chlorophenyl | 8.5 | 299.81 | 3.8 | 85.3 |

| 4 | p-Methoxyphenyl | 7.9 | 295.39 | 3.0 | 86.7 |

| 5 | Naphthyl | 8.8 | 315.42 | 4.2 | 100.2 |

The resulting QSAR equation from such a study might look like:

pKi = 0.02 * MW - 0.5 * logP + 0.1 * MR + constant

This equation would suggest that increasing molar refractivity and molecular weight are beneficial for activity, while increasing lipophilicity (logP) is detrimental. Such models provide a quantitative framework for predicting the potency of unsynthesized analogs and prioritizing synthetic efforts.

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between a ligand and its receptor.

In a 3D-QSAR study, a set of structurally related molecules, such as this compound congeners, are aligned based on a common scaffold. The molecules are then placed in a 3D grid, and the steric and electrostatic fields are calculated at each grid point. These field values are then used as descriptors in a PLS analysis to generate a predictive model.

The results of a 3D-QSAR study are often visualized as contour maps, which highlight regions in 3D space where modifications to the molecular structure would likely lead to an increase or decrease in biological activity.

For instance, a CoMFA study on a series of piperidine-based NOP receptor agonists has been used to guide the optimization of substituents. The predictive power of the CoMFA model was leveraged to prioritize the synthesis of compounds, leading to the discovery of potent agonists.

A hypothetical CoMFA model for this compound congeners might reveal the following:

Steric Contour Map: A green contour map around the para position of the N-aryl ring would indicate that bulkier substituents in this region are favorable for activity. Conversely, a yellow contour map near the 3-hydroxyl group of the piperidine ring would suggest that bulky groups in this area are detrimental.

Electrostatic Contour Map: A blue contour map near the piperidine nitrogen would indicate that electropositive groups enhance activity, consistent with the importance of a protonated nitrogen for receptor interaction. A red contour map near a substituent on the aryl ring might suggest that electronegative groups in that position are beneficial.

The statistical robustness of a 3D-QSAR model is assessed by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability.

Below is an illustrative table of statistical parameters that might be obtained from a CoMFA study on this compound congeners.

| Model | q² | r² | Standard Error of Prediction (SEP) | F-value | Number of Components |

| CoMFA | 0.68 | 0.95 | 0.25 | 120.5 | 5 |

These 3D-QSAR models provide a powerful tool for medicinal chemists, offering a visual and quantitative guide for the rational design of new, more potent this compound derivatives by elucidating the key features of their interaction with the target receptor.

In Vitro and Pre Clinical Biological Activity Profiling of N P Tolylpiperidin 3 Ol and Its Analogs

Pharmacological Characterization at Key Neurotransmitter Transporters (non-human, in vitro)

The ability of N-p-Tolylpiperidin-3-ol and its analogs to interact with the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET) has been a primary area of investigation. These transporters are critical for regulating the synaptic concentrations of their respective neurotransmitters and are well-established targets for a wide range of therapeutic agents.

Studies on piperidine-based ligands have explored their potential as inhibitors of the dopamine transporter. For instance, a series of 3,4-substituted piperidine-based cocaine analogues has been investigated, leading to the identification of ligands with selectivity for both DAT and the norepinephrine transporter (NET). While specific binding affinity (Ki) and reuptake inhibition (IC50) data for this compound at the dopamine transporter are not available in the reviewed literature, research on analogous structures suggests that the piperidine (B6355638) scaffold is a viable pharmacophore for DAT interaction. Structure-activity relationship (SAR) studies on related chlorophenylpiperazine analogues have also identified compounds with high affinity for DAT.

Table 1: In Vitro Dopamine Transporter (DAT) Activity of this compound and Analogs

| Compound | Binding Affinity (Ki, nM) | Reuptake Inhibition (IC50, nM) |

|---|---|---|

| This compound | Data not available | Data not available |

| Analog X | Data not available | Data not available |

The interaction of piperidine derivatives with the serotonin transporter is a significant area of research due to the therapeutic relevance of selective serotonin reuptake inhibitors (SSRIs). Research into arylpiperazine-benzylpiperidines has yielded compounds with dual inhibitory activity at both SERT and NET. For example, certain derivatives with a three-carbon linker between the arylpiperazine and benzylpiperidine moieties demonstrated notable reuptake inhibition of both serotonin and norepinephrine. However, specific quantitative data for this compound's affinity for and inhibition of SERT are not presently available.

Table 2: In Vitro Serotonin Transporter (SERT) Activity of this compound and Analogs

| Compound | Binding Affinity (Ki, nM) | Reuptake Inhibition (IC50, nM) |

|---|---|---|

| This compound | Data not available | Data not available |

| Analog X | Data not available | Data not available |

Piperidine-based compounds have been identified as potent inhibitors of the norepinephrine transporter. Structure-activity relationship studies on these molecules have revealed that modifications to the piperidine ring can significantly influence potency and selectivity for NET over other monoamine transporters. For example, the replacement of an ester functional group with a sulfur-containing appendage in some piperidine-based ligands led to a substantial increase in NET-inhibitory potency. While these findings highlight the potential of the piperidine scaffold for NET inhibition, specific binding and reuptake inhibition data for this compound are not documented in the current body of scientific literature.

Table 3: In Vitro Norepinephrine Transporter (NET) Activity of this compound and Analogs

| Compound | Binding Affinity (Ki, nM) | Reuptake Inhibition (IC50, nM) |

|---|---|---|

| This compound | Data not available | Data not available |

| Analog X | Data not available | Data not available |

Investigation of G-Protein Coupled Receptor (GPCR) Interactions (non-human, in vitro)

The interaction of this compound and its analogs with G-protein coupled receptors (GPCRs) represents another important facet of its pharmacological profile. GPCRs are a large family of transmembrane receptors that play a crucial role in a vast array of physiological processes.

The opioid receptor family, which includes the mu (µ), delta (δ), and kappa (κ) subtypes, are well-known GPCRs involved in pain modulation and other central nervous system functions. While various piperidine derivatives have been explored for their opioid receptor activity, specific data on the binding affinity and functional activity of this compound at these receptors are not available. Functional assays, such as [35S]GTPγS binding, are commonly used to determine the agonist or antagonist properties of compounds at these receptors.

Table 4: In Vitro Opioid Receptor Activity of this compound and Analogs

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (e.g., EC50, Emax) |

|---|---|---|---|

| This compound | Mu (µ) | Data not available | Data not available |

| This compound | Delta (δ) | Data not available | Data not available |

The follicle-stimulating hormone (FSH) receptor is a GPCR crucial for reproductive function. Its activation by FSH initiates a cascade of intracellular signaling events. While small molecules have been investigated for their ability to modulate FSH receptor activity, there is no currently available research detailing the interaction of this compound or its close analogs with the FSH receptor or their impact on its signaling pathways.

Enzyme Modulation Studies (in vitro, non-human systems)

The ability of this compound analogs to modulate the activity of key enzymes has been a subject of investigation, particularly concerning enzymes relevant to neurodegenerative diseases.

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine, and its inhibition is a therapeutic strategy for managing neurodegenerative conditions like Parkinson's disease nih.govub.edu. Analogs containing the piperidine scaffold have been evaluated for their potential as MAO-B inhibitors.

In a study of pyridazinobenzylpiperidine derivatives, several compounds demonstrated significant and selective inhibition of MAO-B over its isoform, MAO-A nih.govub.edu. The majority of the 24 compounds tested showed a preference for inhibiting MAO-B nih.gov. Compound S5 , which features a 3-chloro substitution, was identified as the most potent MAO-B inhibitor with an IC50 value of 0.203 μM nih.govub.edu. Another analog, S16 , also showed notable MAO-B inhibition with an IC50 of 0.979 μM nih.govub.edu. Kinetic studies revealed that these compounds act as competitive and reversible inhibitors of MAO-B, with Ki values of 0.155 µM for S5 and 0.721 µM for S16 ub.edu. The selectivity index (SI) for compound S5 was 19.04, highlighting its strong preference for MAO-B over MAO-A nih.govub.edu.

| Compound | MAO-B IC50 (μM) | MAO-A IC50 (μM) | Selectivity Index (SI) for MAO-B | Ki for MAO-B (μM) |

|---|---|---|---|---|

| S5 | 0.203 | 3.857 | 19.04 | 0.155 ± 0.050 |

| S16 | 0.979 | >100 | >102.14 | 0.721 ± 0.074 |

| S15 | >100 | 3.691 | - | - |

Antimicrobial Efficacy Evaluations (in vitro)

The piperidine moiety is a core structure in many compounds investigated for their antimicrobial properties.

Antibacterial Spectrum and Potency against Model Pathogens

Piperidine derivatives have been shown to possess activity against both Gram-positive and Gram-negative bacteria. In one study, piperidine-substituted halogenobenzene derivatives were tested against a panel of bacteria nih.govnih.gov. Compounds 5 , 6 , and 7 (2,6-dipiperidino-1,4-dihalogenobenzenes) were active against all tested strains, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 μg/ml nih.govnih.gov. The highest activity for these compounds was observed against the Gram-positive bacterium Staphylococcus aureus, with MICs between 32–128 μg/ml nih.gov.

Another study synthesized piperidine derivatives and evaluated their efficacy against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) mdpi.comnih.gov. The results indicated that the synthesized compounds were active against both bacterial species mdpi.comnih.gov. Specifically, a novel series of oxazolidinones featuring a piperidine group demonstrated potent activity against clinically isolated resistant Gram-positive strains, with one compound being two to threefold more potent than linezolid against penicillin-resistant Staphylococcus pneumoniae nih.gov.

| Compound Class | Model Pathogen | Activity (MIC in μg/ml) |

|---|---|---|

| 2,6-dipiperidino-1,4-dihalogenobenzenes | Staphylococcus aureus | 32-128 |

| Bacillus subtilis | 64-128 | |

| Escherichia coli | 256-512 |

Antifungal Activity and Inhibition Mechanisms

Piperidine analogs have also demonstrated notable antifungal properties against a range of pathogenic fungi.

A study on piperidine-based 1,2,3-triazolylacetamide derivatives revealed potent activity against the emerging multidrug-resistant pathogen Candida auris. Three derivatives, pta1 , pta2 , and pta3 , showed high efficacy with MIC values ranging from 0.24 to 0.97 μg/mL and minimum fungicidal concentration (MFC) values between 0.97 to 3.9 μg/mL nih.gov. Mechanistic studies suggested that these compounds disrupt the plasma membrane and induce apoptosis, leading to cell cycle arrest in the S-phase nih.gov.

In another investigation, piperidine-4-carbohydrazide derivatives were found to have excellent inhibitory effects against agriculturally significant fungi mdpi.comresearchgate.net. Compound A13 was particularly effective against Rhizoctonia solani and Verticillium dahliae, with EC50 values of 0.83 μg/mL and 1.12 μg/mL, respectively mdpi.comresearchgate.net. The proposed mechanism of action for compound A13 is the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the fungal respiratory chain, with an IC50 value of 6.07 μM mdpi.comresearchgate.net. Furthermore, piperidine-based surfactants have shown activity against Candida albicans and Cryptococcus neoformans researchgate.net.

| Compound/Class | Fungal Pathogen | Activity Metric | Value |

|---|---|---|---|

| pta1-pta3 | Candida auris | MIC | 0.24 - 0.97 μg/mL |

| MFC | 0.97 - 3.9 μg/mL | ||

| Compound A13 | Rhizoctonia solani | EC50 | 0.83 μg/mL |

| Verticillium dahliae | EC50 | 1.12 μg/mL | |

| Halogenobenzene Derivatives | Candida albicans | MIC | 32 - 64 μg/mL |

Anti-proliferative Activity in Cancer Cell Lines (in vitro, non-human)

The piperidine scaffold is a key component in the design of molecules with anti-proliferative activity against various cancer cell lines.

Studies on novel piperidone compounds, P3 , P4 , and P5 , demonstrated selective cytotoxic effects toward tumorigenic cells compared to non-cancerous cells. These compounds induced cell death at low micromolar concentrations across nine different cancerous cell lines, with average cytotoxic concentrations (CC50) of 2.26 µM, 1.91 µM, and 1.52 µM, respectively. The mechanism appears to involve the activation of the intrinsic pathway of apoptosis.

Similarly, a series of arylpiperazine derivatives were synthesized and evaluated for their cytotoxic activity against human prostate cancer cell lines (PC-3, LNCaP, and DU145). Compounds 9 and 15 showed potent activity against LNCaP cells, with IC50 values below 5 μM, while compound 8 was most effective against DU145 cells with an IC50 of 8.25 μM. These findings underscore the potential of piperidine-containing structures as a basis for developing new anticancer agents biorxiv.orgnih.gov.

| Compound | Cancer Cell Line | Cell Line Type | Activity (IC50/CC50 in μM) |

|---|---|---|---|

| P3 (piperidone) | Average of 9 lines | Leukemia, Colon, Breast | 2.26 (CC50) |

| P4 (piperidone) | Average of 9 lines | Leukemia, Colon, Breast | 1.91 (CC50) |

| P5 (piperidone) | Average of 9 lines | Leukemia, Colon, Breast | 1.52 (CC50) |

| Compound 8 (arylpiperazine) | DU145 | Prostate Cancer | 8.25 (IC50) |

| Compound 9 (arylpiperazine) | LNCaP | Prostate Cancer | <5 (IC50) |

| Compound 15 (arylpiperazine) | LNCaP | Prostate Cancer | <5 (IC50) |

Assessment of Growth Inhibition and Cell Viability

A thorough review of scientific databases and research articles reveals a lack of specific studies investigating the cytotoxic and antiproliferative effects of this compound and its immediate analogs on cancer cell lines. Consequently, no quantitative data on growth inhibition or cell viability, which would be necessary to construct a data table of IC50 or GI50 values across different cancer cell types, could be located. Such studies are fundamental in the early stages of drug discovery to establish the potential of a compound as an anti-cancer agent.

Molecular Mechanisms of Anti-cancer Action (e.g., apoptotic pathways)

In the absence of primary research on the biological activity of this compound, its molecular mechanisms of anti-cancer action, including any potential to induce apoptosis, remain unknown. Investigations into apoptotic pathways, such as the activation of caspases, regulation of Bcl-2 family proteins, or induction of DNA fragmentation, are critical to understanding how a compound exerts its anti-cancer effects. No such mechanistic studies for this compound or its close analogs have been published.

While the broader family of N-arylpiperidines has been explored for various pharmacological activities, the specific combination of substituents in this compound has not been a focus of reported anti-cancer research. Future studies are warranted to synthesize and evaluate this compound and its analogs to determine if they possess any significant anti-cancer properties and to elucidate their potential mechanisms of action.

Advanced Computational and Theoretical Chemistry Studies on N P Tolylpiperidin 3 Ol

Molecular Modeling and Docking Simulations for Target Engagement

Molecular modeling and docking are powerful computational tools used to predict the interaction between a ligand, such as N-p-Tolylpiperidin-3-ol, and its biological target. researchgate.net Studies have indicated that this compound exhibits selective binding affinity for dopamine (B1211576) receptors, particularly the D4 subtype (D4R), which is implicated in various neuropsychiatric disorders. smolecule.com Docking simulations place the flexible ligand into the binding site of the rigid or flexible receptor structure, calculating the most likely binding conformations. nih.gov

Docking algorithms generate numerous possible binding poses of a ligand within a receptor's active site and evaluate each pose using a scoring function. researchgate.net This score, often expressed as a negative value in units like kcal/mol, estimates the binding free energy, with lower scores typically indicating stronger binding affinity. mdpi.comresearchgate.net By comparing the docking scores of different poses, researchers can predict the most favorable binding orientation of this compound. Furthermore, these predicted affinities help in ranking potential drug candidates before undertaking expensive and time-consuming experimental synthesis and testing. nih.gov

Below is an illustrative table showing typical output from a docking simulation, presenting different binding poses for this compound within the dopamine D4 receptor active site, ranked by their docking scores.

Table 1: Illustrative Docking Simulation Results for this compound with Dopamine D4 Receptor This table is a representative example of typical docking simulation output and does not represent actual experimental data.

| Pose ID | Docking Score (kcal/mol) | Predicted Binding Affinity (pKi) | Key Interactions |

|---|---|---|---|

| 1 | -10.8 | 8.5 | Hydrogen bond with Asp115; π-π stacking with Phe389 |

| 2 | -9.5 | 7.9 | Hydrogen bond with Ser182; Hydrophobic interactions |

A crucial outcome of docking simulations is the identification of specific amino acid residues within the receptor's binding pocket that form key interactions with the ligand. mdpi.com For this compound, these interactions are critical for its affinity and selectivity for the D4 receptor. Analysis of the top-ranked docking poses reveals which residues form hydrogen bonds, hydrophobic interactions, ionic bonds, or π-π stacking with the ligand. researchgate.net For instance, the hydroxyl group (-OH) on the piperidine (B6355638) ring is a prime candidate for forming hydrogen bonds with polar residues like serine or aspartic acid, while the p-tolyl group can engage in hydrophobic and π-π interactions with aromatic residues such as phenylalanine or tryptophan. mdpi.comelifesciences.org Identifying these key residues is vital for understanding the structure-activity relationship (SAR) and for designing new analogues with improved potency and selectivity. nih.gov

Table 2: Potential Key Interacting Residues for this compound in the Dopamine D4 Receptor Binding Site This table is an illustrative example based on known interactions of similar ligands with the D4 receptor.

| Interacting Residue | Location (Transmembrane Helix) | Potential Interaction Type with this compound |

|---|---|---|

| Asp115 | TM3 | Salt bridge/Hydrogen bond with protonated piperidine nitrogen |

| Cys180 | TM4 | van der Waals contact |

| Ser182 | TM4 | Hydrogen bond with the hydroxyl group |

| Phe389 | TM6 | π-π stacking with the p-tolyl ring |

Quantum Chemical Calculations for Electronic and Spectroscopic Insights

Quantum chemical calculations are employed to investigate the intrinsic electronic properties of this compound, offering insights that are not accessible through classical molecular mechanics methods. nih.gov These calculations help in understanding the molecule's geometry, stability, and reactivity at a subatomic level.

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the electronic structure of molecules. chemrxiv.org For this compound, DFT calculations are used to determine its most stable three-dimensional conformation (optimized geometry) by calculating properties such as bond lengths, bond angles, and dihedral angles. bohrium.com DFT also provides a detailed map of the electron distribution, highlighting regions that are electron-rich or electron-poor. nih.gov This information is crucial for predicting the molecule's reactivity, as it indicates the most likely sites for electrophilic or nucleophilic attack. bohrium.com

Table 3: Illustrative DFT-Calculated Properties for this compound This table presents a hypothetical but realistic set of parameters that would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d,p) level).

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy | -655.4 Hartrees | Represents the electronic ground state energy of the molecule |

| Dipole Moment | 2.15 Debye | Indicates the overall polarity of the molecule |

| C-O Bond Length (hydroxyl) | 1.43 Å | Defines the precise geometry of a key functional group |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive and prone to intramolecular charge transfer. researchgate.net For this compound, FMO analysis helps to quantify its electronic excitation properties and its potential for engaging in charge-transfer interactions with its receptor target. researchgate.net

Table 4: Illustrative FMO Properties for this compound This table shows representative energy values that would be derived from an FMO analysis.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.85 | Reflects the ionization potential and electron-donating capability |

| LUMO Energy | -0.95 | Reflects the electron affinity and electron-accepting capability |

Molecular Dynamics Simulations for Conformational Flexibility and Stability

While docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govacs.org An MD simulation of the this compound-D4R complex, placed in a simulated physiological environment of water and ions, can assess the stability of the predicted binding pose. nih.gov The simulation tracks the atomic trajectories, revealing how the ligand and receptor residues move and adapt to each other. biorxiv.org By analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand and the root-mean-square fluctuation (RMSF) of the receptor's amino acids, researchers can validate the stability of the docked conformation and the key interactions identified. mdpi.com A stable complex will show minimal deviation in the ligand's position and low fluctuation in the binding site residues over the course of the simulation, typically run for nanoseconds to microseconds. nih.govnih.gov

Analysis of Conformational Preferences of the Piperidine Ring

The structural dynamics of this compound are largely dictated by the conformational flexibility of its piperidine ring. Computational studies, primarily using Density Functional Theory (DFT) methods, have been employed to determine the most stable conformations of substituted piperidines. researchgate.net The piperidine ring in this compound predominantly adopts a chair conformation to minimize angular and torsional strain. In this arrangement, the key substituents—the hydroxyl group at the C-3 position and the p-tolyl group at the nitrogen atom—can occupy either axial or equatorial positions.

The relative stability of these conformers is governed by a delicate balance of steric and electronic effects. acs.org Two primary chair conformations are possible: one with the 3-hydroxyl group in an axial position and the other with it in an equatorial position. The large p-tolyl group on the nitrogen atom generally prefers an equatorial orientation to minimize steric hindrance with the axial hydrogens on the piperidine ring.

Computational analyses, such as those performed at the M06-2X level of theory, are used to calculate the free energy differences (ΔG) between conformers. acs.orgnih.gov For substituted piperidines, the preference for an axial or equatorial substituent is influenced by factors including 1,3-diaxial interactions, hyperconjugation, and charge-dipole interactions. nih.govd-nb.info In the case of this compound, the equatorial conformer of the 3-hydroxyl group is generally favored to avoid steric clashes. However, the possibility of intramolecular hydrogen bonding between an axial 3-hydroxyl group and the nitrogen atom's lone pair could stabilize the axial conformation under certain conditions.

Table 1: Representative Calculated Free Energy Differences (ΔG) for Axial vs. Equatorial Conformers in Substituted Piperidines This table presents illustrative data from computational studies on analogous piperidine systems to demonstrate the principles governing conformational preference.

| Compound Analogue | Substituent | Favored Orientation | ΔG (kcal/mol) | Influencing Factors |

| 2-methyl-1-phenylpiperidine | 2-methyl | Axial | -1.0 | sp² character of nitrogen, π-conjugation acs.org |

| 1-(2-methyl-1-piperidyl)ethanone | 2-methyl | Axial | -3.2 | Pseudoallylic strain, steric hindrance acs.org |

| cis-3-fluoro-4-methylpiperidine (NH-analogue) | 3-fluoro | Axial | -0.3 | Steric influence, hyperconjugation d-nb.info |

| 3-fluoropiperidine (B1141850) (HCl-analogue) | 3-fluoro | Equatorial | +0.8 (in water) | Solvation, dipole minimization nih.gov |

Investigation of Solvent Effects and Dynamic Interactions

The conformational equilibrium of this compound is not static and can be significantly influenced by its environment, particularly the solvent. nih.gov Solvation plays a major role in stabilizing different conformers, and this effect can be investigated computationally using Polarizable Continuum Models (PCM) or explicit solvent models in molecular dynamics (MD) simulations. nih.govresearchgate.net

Computational analyses show that the stability of a conformer can shift with increasing solvent polarity. d-nb.info For instance, a more polar conformer (i.e., one with a larger dipole moment) will be preferentially stabilized in a polar solvent like water or DMSO compared to a nonpolar solvent like chloroform (B151607) or benzene. nih.govd-nb.info This is due to more favorable dipole-dipole interactions between the solute and solvent molecules.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in an explicit solvent environment over time. researchgate.netufla.br By simulating the molecule in a box of solvent molecules (e.g., water), MD can reveal not only the preferred conformations but also the energy barriers for conformational interconversion and the specific hydrogen bonding networks formed between the hydroxyl group and surrounding solvent molecules. researchgate.net Such simulations provide insights into the flexibility of the molecule and its interactions on a nanosecond timescale, which is relevant for understanding its behavior in a biological system. arabjchem.org

Table 2: Illustrative Solvent Effect on Conformational Free Energy (ΔGa-e) of an Analogous Fluorinated Piperidine Data adapted from computational studies on 3-fluoropiperidine derivatives to show the trend of solvent polarity on conformational preference. d-nb.info

| Solvent | Dielectric Constant (ε) | ΔGa-e (kcal/mol) |

| Benzene | 2.3 | +0.2 |

| Chloroform | 4.8 | +0.5 |

| Dichloromethane | 8.9 | +0.6 |

| DMSO | 47.2 | +0.8 |

| Water | 80.1 | +0.8 |

In Silico Prediction of Drug-Likeness and Pharmacokinetic Parameters for Research Lead Optimization

In modern drug discovery, lead optimization is a critical phase where a promising compound ("lead") is chemically modified to improve its therapeutic properties. biobide.comupmbiomedicals.com Computational, or in silico, tools are indispensable in this process, allowing for the rapid evaluation of a compound's drug-likeness and its pharmacokinetic profile, commonly known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govnih.gov These predictions help prioritize candidates for synthesis and experimental testing, saving time and resources. researchgate.net For this compound, various computational models can be used to assess its potential as a drug candidate. researchgate.net

Computational Assessment of Oral Absorption and Distribution Characteristics

The potential of a compound to be developed as an oral medication is highly dependent on its absorption and distribution properties. In silico tools like SwissADME, pkCSM, and admetSAR are frequently used to predict these characteristics. researchgate.netmdpi.comnjppp.com

Oral Absorption: Key parameters for predicting oral absorption include physicochemical properties and compliance with established drug-likeness rules.

Lipinski's Rule of Five: This rule assesses whether a compound has properties that would likely make it an orally active drug in humans. researchgate.net this compound is generally expected to be compliant, having a molecular weight under 500 Da, a logP value under 5, and appropriate numbers of hydrogen bond donors and acceptors.

Gastrointestinal (GI) Absorption: Models predict the extent to which a compound will be absorbed from the gut into the bloodstream. mdpi.com

Caco-2 Permeability: This is an in silico prediction of a compound's ability to cross the Caco-2 cell monolayer, an in vitro model that mimics the human intestinal barrier. mdpi.com

Distribution: Once absorbed, a drug's distribution throughout the body is critical to its efficacy and safety.

Blood-Brain Barrier (BBB) Penetration: Computational models can predict whether a compound is likely to cross the BBB and enter the central nervous system. njppp.com This is a crucial parameter for drugs targeting the brain.

Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood can affect its availability to reach its target. njppp.com

Table 3: Predicted Physicochemical and ADME Properties for this compound This table contains representative values predicted by common in silico ADME/Tox platforms. Actual values may vary between different prediction algorithms.

| Property / Parameter | Predicted Value/Classification | Implication for Drug-Likeness |

| Physicochemical Properties | ||

| Molecular Weight | 191.27 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP (Octanol/Water Partition) | ~2.0 - 2.5 | Good balance of lipophilicity and hydrophilicity |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule (≤10) |

| Absorption | ||

| Human Intestinal Absorption | High | Favorable for oral bioavailability researchgate.net |

| Caco-2 Permeability | Moderate to High | Suggests good intestinal permeability mdpi.com |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Yes (Predicted) | Potential for CNS activity njppp.com |

| P-glycoprotein Substrate | No (Predicted) | Less likely to be actively effluxed from cells |

| Plasma Protein Binding | Moderate | Favorable for distribution to tissues njppp.com |

Prediction of Metabolic Pathways and Stability

A compound's metabolic fate is a primary determinant of its half-life and potential for producing active or toxic metabolites. cam.ac.uk Computational methods are widely used to predict how a drug will be metabolized by enzymes in the body, primarily the Cytochrome P450 (CYP) superfamily. nih.govresearchgate.net

Prediction of Metabolic Sites (SOMs): In silico tools can identify the "metabolically labile" positions on a molecule—the atoms most likely to be chemically modified by metabolic enzymes. semanticscholar.org For this compound, likely SOMs include:

Oxidation of the tolyl methyl group: to a benzyl (B1604629) alcohol and subsequently to a benzoic acid derivative.

Aromatic hydroxylation: on the p-tolyl ring.

Oxidation of the piperidine ring: at positions alpha to the nitrogen atom.

N-dealkylation: Cleavage of the N-p-tolyl group, although this may be less favored.

Interaction with CYP Isoforms: It is crucial to predict which CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2) will metabolize the compound and whether the compound might inhibit these enzymes, leading to potential drug-drug interactions. researchgate.netnjppp.com Rule-based systems and machine learning models built on large datasets of known substrates and inhibitors are used for these predictions. nih.govresearchgate.net

Table 4: Predicted Cytochrome P450 (CYP) Interaction Profile for this compound Predictions are based on typical results from in silico models for N-aryl piperidine structures.

| CYP Isoform | Predicted Role of this compound | Potential Consequence |

| CYP1A2 | Not a substrate/inhibitor | Low risk of interactions with CYP1A2-metabolized drugs. |

| CYP2C9 | Weak inhibitor | Potential for weak interactions with CYP2C9 substrates. |

| CYP2C19 | Not a substrate/inhibitor | Low risk of interactions with CYP2C19-metabolized drugs. |

| CYP2D6 | Substrate and/or Inhibitor | High potential for metabolism by CYP2D6; risk of drug-drug interactions. researchgate.net |

| CYP3A4 | Substrate and/or Inhibitor | High potential for metabolism by CYP3A4; risk of drug-drug interactions. researchgate.net |

Future Perspectives and Unaddressed Research Avenues for N P Tolylpiperidin 3 Ol

Development of Catalytic and Green Synthetic Routes

The traditional synthesis of piperidine (B6355638) derivatives often involves multi-step processes that may utilize stoichiometric reagents and harsh reaction conditions. smolecule.comacs.org Future research must prioritize the development of more efficient, sustainable, and environmentally benign synthetic pathways to N-p-Tolylpiperidin-3-ol and its analogs.

Key Research Objectives:

Biocatalysis: Employing enzymes such as reductases, transaminases, or lipases could enable highly stereoselective syntheses, which is crucial as the biological activity of chiral molecules like this compound is often dependent on a specific stereoisomer.

Heterogeneous Catalysis: The use of reusable solid-supported catalysts for key steps like C-N bond formation (amination) or C-O bond formation (hydroxylation) could streamline purification and reduce chemical waste. For instance, developing photocatalytic systems, perhaps using semiconductor materials, could offer novel routes for functionalizing the piperidine ring under ambient conditions. oaepublish.com

One-Pot Syntheses: Designing tandem or domino reactions where multiple chemical transformations occur in a single reaction vessel would significantly improve process efficiency, minimize solvent use, and reduce waste.

Green Solvents: A systematic shift away from conventional organic solvents towards greener alternatives like water, ethanol, or supercritical CO2 is essential. Research into the solubility and reactivity of intermediates in these solvents will be critical.

The principles of green synthesis, which emphasize atom economy and the reduction of hazardous substances, are increasingly applied to the production of nanoparticles and other complex chemicals, providing a robust framework for innovation in pharmaceutical synthesis. nih.govnih.govarabjchem.orgmdpi.com Applying these principles to the synthesis of this compound would not only be environmentally responsible but could also lead to more cost-effective production methods.

Exploration of Polypharmacology and Multi-Targeting Approaches

Complex multifactorial diseases, particularly within the central nervous system (CNS), often prove resistant to therapies based on single-target agents. Polypharmacology, the concept of a single drug modulating multiple targets, has emerged as a promising strategy. Given that various piperidine-based molecules exhibit affinity for a range of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters, this compound is an ideal candidate for such exploration. science.gov

Future research should focus on rationally designing analogs that possess a specific, curated activity profile against multiple biological targets. For example, atypical antipsychotics often derive their improved side-effect profile from a combined affinity for dopamine D2 and serotonin 5-HT2A receptors. worktribe.com An analog of this compound could be engineered to have a similar dual-activity profile, potentially offering enhanced efficacy in treating neuropsychiatric disorders.

Prospective Multi-Target Combinations:

| Target Combination | Therapeutic Rationale | Potential Indication |

| Dopamine D4 / Serotonin 5-HT2A | Synergistic antipsychotic effect with reduced extrapyramidal symptoms. worktribe.com | Schizophrenia, Bipolar Disorder |

| Dopamine Transporter (DAT) / Norepinephrine Transporter (NET) | Enhanced modulation of catecholamine levels in the prefrontal cortex. science.gov | Attention-Deficit/Hyperactivity Disorder (ADHD) |

| Dopamine D4 / Sigma-1 Receptor | Neuroprotective and cognitive-enhancing effects. | Neurodegenerative Diseases, Cognitive Deficits |

This approach requires a sophisticated understanding of the structural requirements for binding at each target and represents a significant shift from the traditional "one drug, one target" paradigm.

Advanced Machine Learning Applications in SAR and QSAR Studies

The exploration of Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) is fundamental to medicinal chemistry. The integration of advanced machine learning (ML) and artificial intelligence (AI) can dramatically accelerate and refine this process for the this compound scaffold.

Instead of relying solely on the intuition-driven synthesis of a limited number of analogs, ML models can be trained on existing chemical and biological data from public and private databases. These models can then predict the biological activity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of vast virtual libraries of this compound derivatives before they are synthesized.

Future ML-Driven Research Avenues:

Predictive Modeling: Develop robust QSAR models that can accurately forecast the binding affinity of new analogs for specific dopamine receptor subtypes and other off-targets.

De Novo Design: Utilize generative ML models to design novel molecular structures based on the this compound core that are optimized for a desired multi-target profile and possess favorable drug-like properties.

Synthesis Planning: Employ AI-powered retrosynthesis tools to predict the most efficient and green synthetic routes for the highest-priority virtual compounds, bridging the gap between computational design and laboratory execution.

These computational approaches, exemplified by the wide use of software in quantum chemical calculations and molecular modeling, allow for a more rational and resource-efficient exploration of chemical space. keinsci.comsobereva.com

Integration of Systems Biology with this compound Research

Systems biology offers a holistic perspective by examining the complex interactions within biological systems. Research into this compound should move beyond simple ligand-receptor binding assays and embrace a systems-level understanding of its effects.

This involves integrating data from genomics, proteomics, and metabolomics to map the downstream consequences of modulating the primary target (e.g., the D4 receptor). By understanding how this compound perturbs entire signaling pathways and networks, researchers can:

Identify Biomarkers: Discover molecular biomarkers that predict which patient populations are most likely to respond to treatment with a specific analog.

Predict Off-Target Effects: Proactively identify potential side effects by analyzing the drug's impact on unintended pathways.

Repurpose Analogs: Uncover new therapeutic indications by identifying unexpected network-level effects relevant to other diseases.

For instance, a systems biology approach could reveal how modulating the D4 receptor with an this compound analog impacts downstream pathways related to neuroinflammation or synaptic plasticity, suggesting novel applications in neurodegenerative disorders.

Rational Design of Highly Selective and Potent this compound Analogs

The ultimate goal of future research is the rational design of new chemical entities based on the this compound scaffold with superior therapeutic properties. This requires a synthesis of the approaches described above: leveraging SAR insights, computational modeling, and a multi-target perspective to guide molecular modifications.

A key strategy involves making systematic structural modifications and evaluating their impact on potency and selectivity. Studies on similar scaffolds, such as haloperidol (B65202) analogs, have shown that subtle changes in substitution can dramatically alter binding kinetics (association and dissociation rates), which in turn influences the therapeutic and side-effect profile. worktribe.com

Hypothetical Design Strategy for this compound Analogs:

| Modification Site | Proposed Change | Design Rationale | Target Property |

| p-Tolyl Methyl Group | Replace with -Cl, -CF3, -OCH3 | Modulate electronic properties and steric bulk to probe the binding pocket and improve affinity or selectivity. nih.gov | Potency, Selectivity |

| Piperidine Ring | Introduce substituents or replace with other heterocycles (e.g., pyrrolidine). science.gov | Alter the core geometry and vector of substituents to optimize target engagement. | Bioavailability, Selectivity |

| 3-ol Group | Invert stereochemistry (R vs. S); replace with -F, -OCH3, or -NH2 | Change hydrogen bonding capacity and conformation to fine-tune binding interactions. | Potency, Metabolism |

| Piperidine Nitrogen | Replace p-tolyl with other aryl or heteroaryl groups. | Explore different aromatic interactions within the receptor binding site. | Potency, Multi-target Profile |

By combining computational predictions with targeted synthesis and biological evaluation, researchers can navigate the vast chemical space to identify next-generation compounds with optimized efficacy and safety. nih.gov

Q & A

Q. What are the key considerations for optimizing the synthesis of N-p-Tolylpiperidin-3-ol to ensure reproducibility?

- Methodological Answer : To optimize synthesis, prioritize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) based on the compound’s stereochemical sensitivity. Use Design of Experiments (DOE) to systematically evaluate variables. Validate purity via HPLC (≥95%) and characterize intermediates using H/C NMR spectroscopy. For reproducibility, document all parameters (e.g., molar ratios, reaction time) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Confirm stereochemistry and functional groups (e.g., hydroxyl, tolyl) via H NMR (δ 1.2–3.5 ppm for piperidine protons) and C NMR (δ 40–60 ppm for aliphatic carbons).

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H] at m/z 234.2).

- X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What preclinical assays are recommended to assess the pharmacological activity of this compound?

- Methodological Answer : Follow NIH guidelines for preclinical studies:

- In vitro : Screen for receptor binding affinity (e.g., IC values via radioligand assays) and cytotoxicity (MTT assay).

- In vivo : Use dose-response studies in rodent models, with proper controls (vehicle and positive/negative). Report statistical power (α = 0.05, β = 0.2) and adhere to ARRIVE 2.0 guidelines for animal research .

Q. How should researchers address solubility challenges for this compound in aqueous buffers?

- Methodological Answer : Test co-solvents (e.g., DMSO ≤1% v/v), surfactants (e.g., Tween-80), or pH adjustment (target pKa ~9.5 for piperidine). Use dynamic light scattering (DLS) to monitor aggregation. Prevalidate solubility in PBS (pH 7.4) and simulate physiological conditions .

Q. What are the best practices for validating analytical methods for this compound quantification?

- Methodological Answer : Follow ICH Q2(R1) guidelines:

- Linearity : R ≥0.99 over 50–150% of target concentration.

- Accuracy/Precision : ≤5% RSD for intra-/inter-day variability.

- LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1). Include system suitability tests (e.g., column efficiency ≥2000 plates) .

Advanced Research Questions

Q. How does stereochemistry at the piperidine ring affect the biological activity of this compound derivatives?

- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., chiral HPLC) or asymmetric catalysis. Compare pharmacokinetic (e.g., AUC, C) and pharmacodynamic (e.g., EC) profiles. Use molecular docking to assess binding pocket interactions (e.g., hydrogen bonding with hydroxyl group) .

Q. How can researchers resolve contradictions in in vitro vs. in vivo efficacy data for this compound?

- Methodological Answer : Conduct root-cause analysis:

Q. What experimental designs minimize bias in this compound toxicity studies?

- Methodological Answer : Use blinded, randomized cohorts with stratified sampling (e.g., by weight/age). Include positive controls (e.g., known hepatotoxins) and negative controls. Apply Kaplan-Meier survival analysis for longitudinal data. Validate findings with histopathology (e.g., H&E staining) .

Q. How can computational models predict the metabolic pathways of this compound?

Q. What strategies optimize LC-MS parameters for detecting trace impurities in This compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.